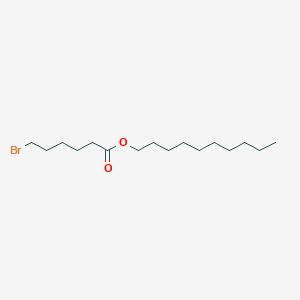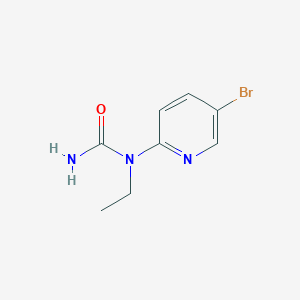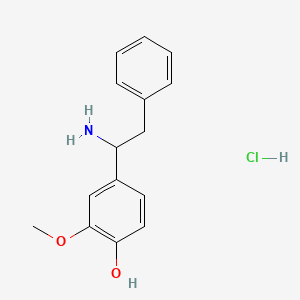
Estriol-6H-Hemisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estriol-6H-Hemisuccinate is a derivative of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. This compound is synthesized to enhance the solubility and stability of estriol for various applications, including medical and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-6H-Hemisuccinate typically involves the esterification of estriol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The process can be summarized as follows:
Reactants: Estriol and succinic anhydride.
Catalyst: Pyridine.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix estriol and succinic anhydride.
Continuous Monitoring: The reaction conditions, including temperature and pH, are continuously monitored to ensure optimal yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Estriol-6H-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to estriol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various estriol derivatives, which can be used for different applications in pharmaceuticals and research.
Aplicaciones Científicas De Investigación
Estriol-6H-Hemisuccinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to understand estrogen receptor interactions and signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the formulation of cosmetic products due to its estrogenic properties.
Mecanismo De Acción
Estriol-6H-Hemisuccinate exerts its effects by binding to estrogen receptors in target tissues. The binding activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular targets and pathways, including:
Estrogen Receptor Activation: The compound binds to estrogen receptors (ERα and ERβ), causing a conformational change.
Gene Transcription: The activated receptor complex binds to estrogen response elements (EREs) in the DNA, promoting the transcription of target genes.
Cellular Effects: The resulting proteins influence various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Estriol-6H-Hemisuccinate can be compared with other similar compounds, such as:
Estradiol Hemisuccinate: Another estrogen ester with similar applications but different potency and receptor affinity.
Estrone Hemisuccinate: A derivative of estrone, another natural estrogen, with distinct pharmacokinetic properties.
Estriol Succinate: A closely related compound with similar chemical structure but different solubility and stability profiles.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other estriol derivatives. This makes it particularly useful in pharmaceutical formulations and research applications where these properties are crucial.
Propiedades
Fórmula molecular |
C26H31NO9 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(6S,8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] butanedioate |
InChI |
InChI=1S/C26H31NO9/c1-26-9-8-15-14-3-2-13(28)10-17(14)20(11-16(15)18(26)12-19(29)25(26)34)35-23(32)6-7-24(33)36-27-21(30)4-5-22(27)31/h2-3,10,15-16,18-20,25,28-29,34H,4-9,11-12H2,1H3/t15-,16-,18+,19-,20+,25+,26+/m1/s1 |
Clave InChI |
RIFHLUHBYSVZCE-HSKXLMJQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



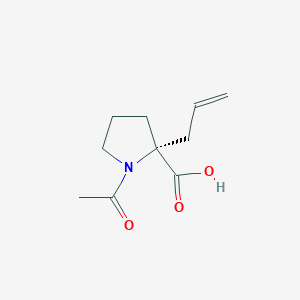
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
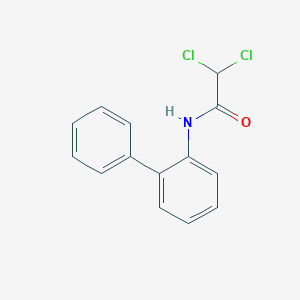
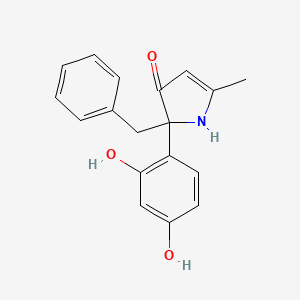

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
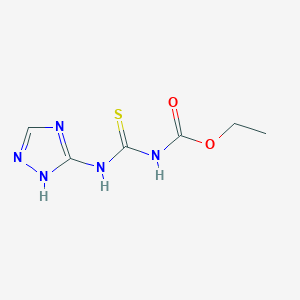

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
